Product packaging for 2-Bromo-3,6-difluorobenzaldehyde(Cat. No.:CAS No. 934987-26-5)

2-Bromo-3,6-difluorobenzaldehyde

Cat. No.: B1524125
CAS No.: 934987-26-5
M. Wt: 221 g/mol
InChI Key: PQXMBFZKKQNHBA-UHFFFAOYSA-N
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Description

Contextual Significance in Contemporary Chemical Science

The importance of 2-Bromo-3,6-difluorobenzaldehyde in modern chemical science is largely tied to the growing field of fluorine chemistry. The introduction of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties. acs.orgnih.gov This often leads to enhanced metabolic stability and bioactivity in pharmaceuticals and agrochemicals. acs.orgnih.gov Consequently, fluorinated compounds are integral to the development of new drugs and advanced materials. acs.orgnih.gov

This compound serves as a versatile precursor in this context. biosynth.com The aldehyde group is a reactive handle for building molecular complexity, while the bromo and fluoro substituents provide sites for further chemical modification, such as cross-coupling reactions. This multi-functional nature allows researchers to construct intricate molecular architectures that are otherwise difficult to access. Its use as a synthetic intermediate is crucial for creating novel compounds with potential applications in medicinal chemistry and materials science. fishersci.nochemicalbook.comchemdad.com

Historical Overview of Related Halogenated Benzaldehydes

The study of benzaldehyde (B42025), the parent compound, dates back to the early 19th century. It was first isolated in 1803, and its synthesis was achieved in 1832 by Friedrich Wöhler and Justus von Liebig. wikipedia.org This foundational work on benzaldehyde paved the way for the exploration of its many derivatives. wikipedia.orgbritannica.com

Halogenated organic compounds, characterized by the presence of one or more halogen atoms (F, Cl, Br, I), became a significant area of research as synthetic organic chemistry advanced. byjus.com The introduction of halogens onto the benzene (B151609) ring of benzaldehyde was found to modify its reactivity and utility. For instance, the position of the halogen influences the directing effects in electrophilic aromatic substitution reactions and the acidity of the aldehyde proton.

The development of synthetic methods to produce poly-substituted aromatic compounds, like this compound, is a more recent achievement, driven by the demand for highly specific building blocks in drug discovery and materials science. The synthesis of related compounds, such as 4-bromo-2,6-difluorobenzaldehyde, has been documented in patents, highlighting the industrial interest in these types of molecules as intermediates for larger, more complex targets. google.com

Scope and Focus of the Research Outline

This article provides a focused examination of the chemical compound this compound. The content will detail its chemical and physical properties, drawing from established data sources. The primary emphasis is on its role as a building block in organic synthesis. The discussion will remain strictly within the confines of its chemical characteristics and applications in a research context, presenting scientifically accurate and professionally relevant information.

Properties of this compound

The physical and chemical properties of this compound are summarized below.

PropertyValue
Molecular Formula C₇H₃BrF₂O
Molecular Weight 221.00 g/mol
CAS Number 934987-26-5
Appearance Solid
Melting Point 49-51 °C
Boiling Point 224 °C
Density 1.758 g/cm³
Flash Point 90 °C
** IUPAC Name**This compound

Data sourced from references fishersci.nochemdad.comnih.govcanbipharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrF2O B1524125 2-Bromo-3,6-difluorobenzaldehyde CAS No. 934987-26-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3,6-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O/c8-7-4(3-11)5(9)1-2-6(7)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXMBFZKKQNHBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679271
Record name 2-Bromo-3,6-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934987-26-5
Record name 2-Bromo-3,6-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3,6-difluorobenzaldehyde
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Synthetic Methodologies for 2 Bromo 3,6 Difluorobenzaldehyde

Regioselective Synthesis Strategies

Regioselective synthesis is paramount in the production of 2-Bromo-3,6-difluorobenzaldehyde to ensure the correct substitution pattern on the aromatic ring. Directed metalation and oxidation-based routes are two of the key strategies that have been explored for this purpose.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.orgbaranlab.orguwindsor.ca This technique relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgorganic-chemistry.orgbaranlab.orguwindsor.ca In the case of dihalo-substituted benzene (B151609) precursors, the fluorine and bromine atoms themselves can act as directing groups, influencing the site of lithiation.

A common and effective method for the synthesis of this compound involves the directed ortho-metalation of a dihalo-substituted benzene precursor, followed by formylation. The choice of the precursor is critical for achieving the desired regioselectivity. For the synthesis of this compound, the logical starting material is 1-bromo-2,5-difluorobenzene.

In this reaction, Lithium Diisopropylamide (LDA) is used as a strong, non-nucleophilic base to deprotonate the aromatic ring. The fluorine atoms are more potent ortho-directing groups than bromine in this context. The most acidic proton on the 1-bromo-2,5-difluorobenzene ring is at the C6 position, which is ortho to a fluorine atom and meta to the other fluorine and the bromine atom. The lithiation at this position is favored due to the synergistic directing effect of the two fluorine atoms.

Once the aryllithium intermediate is formed, it is quenched with an electrophile, in this case, N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. The subsequent workup yields the final product, this compound. A similar reaction has been reported for the lithiation of 1-bromo-2,4-difluorobenzene (B57218) at the C3 position, which is situated between the two fluorine atoms, further highlighting the strong directing effect of fluorine in these systems. psu.edu

Reaction Scheme:

Generated code

Key Reaction Parameters:

ParameterValue
Precursor1-Bromo-2,5-difluorobenzene
BaseLithium Diisopropylamide (LDA)
ElectrophileN,N-Dimethylformamide (DMF)
SolventAnhydrous Tetrahydrofuran (THF)
Temperature-78 °C

The use of n-Butyllithium (n-BuLi) in combination with a hindered amine base like N-ethyldiisopropylamine (DIPEA) represents an alternative approach to directed metalation. n-BuLi is a strong base and a potent nucleophile, and its reactivity can be modulated by the addition of additives.

However, the use of n-BuLi with bromo-substituted aromatics can be complicated by lithium-halogen exchange. To circumvent this, a lithium amide base like LDA is often preferred for the deprotonation of bromoarenes.

In directed metalation reactions, activators and selectivity modifiers can be employed to enhance the reaction rate and control the regioselectivity. A commonly used activator is N,N,N',N'-tetramethylethylenediamine (TMEDA).

TMEDA is a bidentate ligand that can chelate to the lithium ion of organolithium reagents like n-BuLi. baranlab.org This coordination breaks down the oligomeric aggregates in which organolithiums often exist, leading to more reactive monomeric species. The resulting increase in the effective basicity of the organolithium reagent can lead to faster and more efficient deprotonation of the aromatic substrate.

In the context of the synthesis of this compound, the addition of TMEDA to the reaction mixture containing n-BuLi could potentially improve the yield and efficiency of the lithiation step. However, the choice of the organolithium reagent and the reaction conditions must be carefully controlled to avoid unwanted side reactions, such as lithium-halogen exchange.

Influence of TMEDA on n-BuLi Reactivity:

FeatureWithout TMEDAWith TMEDA
Aggregation StateOligomericMonomeric/Dimeric
BasicityLowerHigher
ReactivityLowerHigher

An alternative synthetic approach to this compound involves the oxidation of a suitable precursor, such as a substituted benzyl (B1604629) bromide. This method circumvents the need for directed metalation and offers a different strategy for introducing the aldehyde functionality.

The Kornblum oxidation is a well-established method for the conversion of primary alkyl halides, including benzyl bromides, into aldehydes. wikipedia.org The reaction typically employs dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the oxidant, with a base such as triethylamine (B128534) (TEA) or sodium bicarbonate to facilitate the elimination step. wikipedia.orgbch.roresearchgate.net

The synthesis of this compound via this route would first require the preparation of the corresponding benzyl bromide precursor, 2-bromo-3,6-difluorobenzyl bromide. This can be achieved through the radical bromination of 2-bromo-3,6-difluorotoluene (B2579306). A similar process has been described for the synthesis of 2,6-difluorobenzyl bromide from 2,6-difluorotoluene (B1296929) using hydrobromic acid and hydrogen peroxide under photoinitiation. google.com

Once the 2-bromo-3,6-difluorobenzyl bromide is obtained, it can be subjected to Kornblum oxidation. The reaction proceeds via an intermediate alkoxysulfonium salt, which then undergoes base-induced elimination to yield the desired aldehyde. wikipedia.org

Two-Step Synthesis via Kornblum Oxidation:

Bromination: 2-bromo-3,6-difluorotoluene + NBS (or HBr/H₂O₂) → 2-bromo-3,6-difluorobenzyl bromide

Oxidation: 2-bromo-3,6-difluorobenzyl bromide + DMSO/Base → this compound

General Conditions for Kornblum Oxidation:

ReagentFunction
Dimethyl sulfoxide (DMSO)Oxidant and Solvent
Triethylamine (TEA) or NaHCO₃Base
TemperatureRoom temperature to moderate heating

This oxidation method is particularly useful for substrates that may be sensitive to the strongly basic conditions of directed metalation.

Oxidation-Based Synthetic Routes

Manganese(IV) Oxide-Mediated Oxidation of Benzyl Alcohols

An alternative synthetic route involves the oxidation of the corresponding benzyl alcohol, 2-bromo-3,6-difluorobenzyl alcohol. Manganese(IV) oxide (MnO₂) is a widely used and effective oxidizing agent for the conversion of benzyl alcohols to benzaldehydes. nih.gov The reaction is a heterogeneous process, typically carried out by stirring the alcohol with an excess of activated MnO₂ in a suitable organic solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature. The chemo-selectivity of MnO₂ for oxidizing allylic and benzylic alcohols is a key advantage, minimizing over-oxidation to the carboxylic acid. nih.gov The performance of the manganese oxide catalyst can be influenced by its method of preparation and specific surface properties. nih.govresearchgate.net The product is then isolated by simple filtration to remove the manganese solids, followed by purification.

Palladium-Catalyzed C-H Bromination of Fluorinated Benzaldoxime (B1666162) Precursors

A more advanced approach involves the direct C-H functionalization of a fluorinated benzaldoxime precursor, catalyzed by a palladium complex. This method introduces the bromo group onto the aromatic ring at a later stage of the synthesis. Palladium-catalyzed reactions are powerful tools in modern organic synthesis for creating specific carbon-halogen bonds. While specific examples for this compound are not detailed in the provided context, the general principle of palladium-catalyzed C-H activation and halogenation is a well-established strategy for synthesizing substituted aromatic compounds.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route depends on several factors, including the desired yield and purity of the final product, as well as the environmental and economic costs of the process.

Yield and Purity Considerations

The efficiency of a synthetic method is primarily judged by its yield and the purity of the resulting product.

Multi-step Synthesis from Toluene (B28343) Derivatives: A patent for a related compound, 4-bromo-2,6-difluorobenzaldehyde, using a multi-step process reported yields of 80% or greater with a purity exceeding 99.5% as determined by gas chromatography. google.com Similar high yields and purities can be anticipated for the synthesis of this compound via the photolytic bromination and subsequent oxidation route, especially when optimized. For instance, a related photocatalytic bromination of 2,6-dichlorotoluene (B125461) achieved a product yield of 91.4%. nih.gov

Commercially Available Purity: Commercial suppliers of this compound typically offer it at a purity of 96%. chemdad.comfishersci.no

Interactive Table: Comparison of Synthetic Route Aspects

Synthetic RouteKey ReagentsReported YieldTypical Purity
Bromination/Oxidation of Toluene DerivativeHBr, H₂O₂, DMSO>80-91% (comparative) nih.govgoogle.com>99.5% (comparative) google.com
Oxidation of Benzyl AlcoholMnO₂Dependent on alcohol synthesis nih.govHigh, subject to purification
Pd-Catalyzed Bromination of BenzaldoximePalladium CatalystMethod-specificMethod-specific

Environmental Impact and Green Chemistry Principles in Synthesis

The environmental footprint of a chemical synthesis is a critical consideration, guided by the principles of green chemistry. wjarr.comresearchgate.net

Atom Economy: The photocatalytic bromination using HBr and H₂O₂ exhibits excellent atom economy, as water is the only byproduct. nih.gov This contrasts favorably with methods using stoichiometric molecular bromine, where HBr is a significant byproduct. nih.gov

Use of Hazardous Substances: Green chemistry encourages the avoidance of toxic reagents. wjarr.com The HBr/H₂O₂ system is advantageous as it replaces the hazardous and difficult-to-handle molecular bromine. nih.govresearchgate.net The use of catalysts, such as in palladium-catalyzed reactions or MnO₂ oxidation, is a core green chemistry principle, as it allows for reactions with less waste. wjarr.comdoi.org

Energy Efficiency: Photolytic reactions require energy input in the form of light. However, developing energy-efficient processes, for example by using catalysis to enable reactions under milder conditions, is a key goal of green chemistry. wjarr.com Running such reactions in microchannel reactors can improve light irradiation uniformity and safety. nih.govresearchgate.net

Safer Solvents and Auxiliaries: The choice of solvents is crucial. Green chemistry promotes using safer solvents like water or supercritical CO₂. doi.org While many of the described syntheses use organic solvents, continuous efforts in chemical process development aim to replace these with more benign alternatives. wjarr.com

The synthesis of this compound via the HBr/H₂O₂ photocatalytic method is a strong example of applying green chemistry principles to reduce environmental impact by avoiding hazardous materials and designing for atom economy. nih.gov

3 Cost-Effectiveness and Scalability for Large-Scale Production

The industrial-scale production of this compound is a critical consideration for its application as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The economic viability and practical feasibility of its manufacturing process are contingent on several factors, including the cost of raw materials, the efficiency of the synthetic route, and the capital and operational expenditures associated with the production facility. While detailed, publicly available economic analyses specifically for this compound are limited, an evaluation of the synthetic methodologies for structurally similar halogenated aromatic aldehydes can provide insights into the key parameters governing its cost-effective and scalable production.

The efficiency of the synthetic route, characterized by reaction yields, throughput, and the number of steps, is another crucial factor. A streamlined process with high-yielding steps is essential for minimizing waste and maximizing productivity, thereby reducing the cost per unit of product. For example, a method for preparing 2-bromo-6-fluorobenzaldehyde (B104081) is described as having the advantages of convenient operation, low cost, and simple post-processing, which are all desirable attributes for industrial-scale production. While specific yields for the industrial synthesis of this compound are not found in the provided search results, high yields in analogous processes suggest that optimizing reaction conditions would be a key focus for scalability.

Furthermore, the scalability of the process is dependent on the robustness of the chemical transformations and the ease of handling the reagents and intermediates. Reactions that require extreme temperatures or pressures, or involve highly hazardous materials, can increase capital costs due to the need for specialized equipment and stringent safety protocols. The use of catalysts that are efficient, recyclable, and have a low environmental impact can also contribute to the cost-effectiveness of the process.

The purification of the final product is a significant consideration in large-scale manufacturing. The method of purification, such as distillation or crystallization, can impact both the operational cost and the final purity of the product, which is often required to be high for pharmaceutical and other specialized applications.

The following interactive data table outlines the key parameters that would be considered in a cost-effectiveness and scalability analysis for the large-scale production of this compound, based on general principles of chemical manufacturing.

ParameterDescriptionImpact on Cost-EffectivenessImpact on Scalability
Starting Material CostPrice and availability of the initial bromodifluorobenzene precursor.High: A major contributor to the overall production cost.High: Availability can be a bottleneck for large-scale production.
Synthetic Route EfficiencyOverall yield, number of steps, and atom economy of the synthesis.High: Higher efficiency leads to lower raw material consumption and waste generation per unit of product.High: A robust and high-yielding route is more amenable to scaling up.
Reagent and Catalyst CostCost of reagents, solvents, and catalysts used in the synthesis.Medium: Can be significant, especially for specialized or precious metal catalysts. Catalyst recycling can mitigate this cost.Medium: Availability and handling of large quantities of reagents and catalysts need to be considered.
Reaction ConditionsTemperature, pressure, and reaction time required for the synthesis.Medium: Extreme conditions require specialized equipment, increasing capital and operational costs.High: Reactions at or near ambient conditions are generally easier and safer to scale up.
Purification MethodTechnique used to achieve the desired product purity (e.g., distillation, crystallization).Medium: Can be energy-intensive and impact the final yield, thus affecting the cost.High: The chosen method must be efficient and manageable at a large scale.
Waste ManagementTreatment and disposal of by-products and waste streams.Medium: Environmental regulations can impose significant costs for waste treatment.High: The volume of waste generated increases with scale, requiring efficient management systems.

Chemical Reactivity and Mechanistic Investigations

Aldehyde Functional Group Transformations

The carbonyl carbon of the aldehyde group is electrophilic due to the polarization of the carbon-oxygen double bond, making it a primary target for nucleophiles. ncert.nic.in This reactivity allows for a range of transformations, converting the aldehyde into other important functional groups like alcohols and alkenes.

Nucleophilic addition is a fundamental reaction class for aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate after the rehybridization of the carbon from sp² to sp³. ncert.nic.in

The reaction of 2-Bromo-3,6-difluorobenzaldehyde with organometallic reagents, such as Grignard reagents, is a classic example of nucleophilic addition. Specifically, using Methylmagnesium Bromide (CH₃MgBr), a secondary alcohol is formed.

Mechanism: The reaction proceeds via the nucleophilic attack of the carbanion-like methyl group from the Grignard reagent onto the carbonyl carbon of the aldehyde. This breaks the C=O pi bond, forming a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product, 1-(2-bromo-3,6-difluorophenyl)ethanol.

Reaction Summary: Grignard Reaction

Reactant Reagent Product Reaction Type

Condensation reactions of aldehydes involve nucleophilic addition followed by an elimination step (often of water). A key example is the formation of a Schiff base (or imine) through the reaction with a primary amine. This reaction is typically catalyzed by an acid.

Mechanism: The reaction begins with the nucleophilic attack of the primary amine's nitrogen on the aldehyde's carbonyl carbon. This is followed by proton transfer to form a neutral intermediate called a carbinolamine. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). The lone pair on the nitrogen then forms a double bond with the carbon, and after deprotonation, the final imine product is formed.

Reaction Summary: Schiff Base Formation

Reactant Reagent Product Reaction Type
This compound Primary Amine (R-NH₂) N-(2-bromo-3,6-difluorobenzylidene)amine Nucleophilic Addition-Elimination

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. wikipedia.org It involves the reaction of the aldehyde with a phosphorus ylide (also known as a Wittig reagent), resulting in the replacement of the carbonyl oxygen with a carbon group. wikipedia.orgorganic-chemistry.org

Mechanism: The reaction is believed to proceed via a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. organic-chemistry.orgmasterorganicchemistry.com This intermediate is unstable and rapidly decomposes in a reverse [2+2] cycloaddition to yield the alkene and a highly stable triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.org For instance, reacting this compound with methylenetriphenylphosphorane (B3051586) would yield 1-bromo-2,4-difluoro-3-vinylbenzene.

Reaction Summary: Wittig Olefination

Reactant Reagent Product Reaction Type
This compound Phosphonium Ylide (e.g., Ph₃P=CH₂) Alkene (e.g., 1-bromo-2,4-difluoro-3-vinylbenzene) Olefination

Nucleophilic Addition Reactions

Halogen Reactivity and Substituent Effects

The reactivity of the aromatic ring in this compound towards electrophilic substitution is controlled by the electronic properties of its three substituents: the aldehyde group, the bromine atom, and the two fluorine atoms.

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene (B151609) ring. The existing substituents on the ring determine both the rate of the reaction and the position (regioselectivity) of the new substituent. lumenlearning.com

Aldehyde Group (-CHO): The carbonyl group is strongly electron-withdrawing through both inductive and resonance effects. This removes electron density from the ring, making it less nucleophilic. Consequently, the aldehyde group is a strong deactivator and directs incoming electrophiles to the meta position. ncert.nic.inlibretexts.org

Halogen Substituents (-Br, -F): Halogens exhibit a dual electronic effect. They are highly electronegative, withdrawing electron density inductively, which deactivates the ring towards electrophilic attack. openstax.org However, they possess lone pairs of electrons that can be donated to the ring through resonance. This resonance effect stabilizes the carbocation intermediate formed during ortho and para attack. openstax.orglibretexts.org Because the resonance donation outweighs the inductive withdrawal in determining the position of attack, halogens are classified as ortho, para-directing deactivators. lumenlearning.comyoutube.com

Combined Directing Effects: In this compound, the available positions for substitution are C4 and C5.

The aldehyde group at C1 directs meta to C3 (blocked) and C5.

The bromo group at C2 directs ortho to C3 (blocked) and para to C5.

The fluoro group at C6 directs ortho to C5 and para to C3 (blocked).

The fluoro group at C3 directs ortho to C2 (blocked) and C4, and para to C6 (blocked).

Summary of Substituent Effects on Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Reactivity Effect Directing Effect
Aldehyde (-CHO) C1 -Inductive, -Resonance Strong Deactivator meta
Bromo (-Br) C2 -Inductive, +Resonance Deactivator ortho, para
Fluoro (-F) C3 -Inductive, +Resonance Deactivator ortho, para
Fluoro (-F) C6 -Inductive, +Resonance Deactivator ortho, para

Role of Halogen Positioning on Reactivity (Ortho-Dihalogenation)

The arrangement of halogens on the benzene ring of this compound significantly influences its reactivity. The presence of two fluorine atoms ortho and meta to the bromine atom, and ortho and para to the aldehyde group, creates a distinct electronic environment. This ortho-dihalogenated pattern is crucial in directing certain reactions. For instance, in difluoroaromatic compounds, the fluorine atoms can facilitate reactions such as ortho-metallation. google.com This process involves the deprotonation of the aromatic ring at a position adjacent to a directing group, in this case, the fluorine atom, by a strong base. The resulting organometallic intermediate can then react with various electrophiles. The aldehyde function and the bromine atom are also available for a range of chemical transformations, including Wittig reactions, reductions, and condensations for the aldehyde, and Suzuki couplings or Grignard reactions for the bromine. google.com The specific positioning of the two fluorine atoms can enhance the reactivity of the compound in nucleophilic aromatic substitution reactions under certain conditions. google.com

Halogen and Chalcogen Bonding Interactions

The electronic structure of this compound, characterized by electron-withdrawing fluorine atoms, makes it a potential candidate for engaging in noncovalent interactions like halogen and chalcogen bonding. Halogen bonding is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. In this molecule, the bromine atom can act as a halogen bond donor.

Chalcogen bonding is a similar noncovalent interaction involving elements from Group 16, such as sulfur, selenium, and tellurium. While no specific studies on the chalcogen bonding of this compound were identified, the principles of these interactions are well-established. Benzochalcogenadiazoles, for example, are known to be effective chalcogen bond donors, and their strength can be tuned by placing highly electronegative substituents on the benzene ring. vub.be Given the presence of the strongly electronegative fluorine atoms, it is plausible that derivatives of this compound, where the aldehyde is converted to a chalcogen-containing group, could participate in significant chalcogen bonding interactions. vub.be

Cross-Coupling Reactions

The carbon-bromine bond in this compound is a key site for the construction of more complex molecules via transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. youtube.com The bromine substituent on this compound makes it an ideal substrate for such transformations. google.com These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov A variety of organometallic partners can be used, leading to a wide array of substituted benzaldehyde (B42025) derivatives.

For instance, the Heck coupling reaction allows for the coupling of aryl halides with alkenes. youtube.com Similarly, Stille coupling utilizes organotin reagents, and Sonogashira coupling employs terminal alkynes. youtube.com These methodologies provide powerful tools for the derivatization of the this compound scaffold.

Suzuki-Miyaura Coupling Analogs

The Suzuki-Miyaura cross-coupling reaction, which couples an organohalide with an organoboron compound, is particularly noteworthy for its mild conditions, functional group tolerance, and the commercial availability of boronic acids and their esters. nih.gov This reaction is highly effective for substrates like this compound. google.com

A typical Suzuki-Miyaura reaction involving an analog, 2-bromo-5,6-difluorobenzaldehyde, involves reacting it with a phenylboronic acid in the presence of a palladium catalyst to form a difluoro-biphenyl carbaldehyde. google.com The reaction conditions for such couplings on bromo-fluoro aromatic systems are well-developed, often utilizing palladium catalysts with phosphine (B1218219) ligands.

Reactant 1Reactant 2Catalyst SystemProduct Type
ortho-BromoanilineAryl boronic esterPd(OAc)₂ / SPhosArylated aniline
2-Bromobenzo[b]furanAlkenylaluminumPdCl₂ / XantPhos2-Alkenylbenzo[b]furan
β,β-difluoroacrylateArylboronic acidPd(OAc)₂ / LigandMonofluoroalkene

This table presents examples of palladium-catalyzed coupling reactions analogous to those possible with this compound, showcasing the versatility of these methods. nih.govnih.govnih.gov

Cyclization Reactions

The strategic placement of reactive sites in this compound allows it to be a precursor for the synthesis of various heterocyclic systems through intramolecular or one-pot multicomponent cyclization reactions.

Synthesis of Bicyclic Heterocycles (e.g., Indazoles)

Indazoles are an important class of bicyclic heterocycles found in many pharmacologically active compounds. nih.gov Several synthetic routes to indazoles utilize ortho-halogenated benzaldehydes as starting materials. A one-pot, three-component reaction of a 2-bromobenzaldehyde (B122850), a primary amine, and sodium azide (B81097), catalyzed by copper(I), can efficiently produce 2H-indazoles. organic-chemistry.org This method is valued for its operational simplicity and tolerance of various functional groups. organic-chemistry.org

Another powerful method for indazole synthesis is the rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes. nih.gov This process involves the ortho C-H activation of the azobenzene, addition to the aldehyde, and subsequent cyclative capture to form the 2H-indazole ring system. nih.gov This convergent approach allows for the synthesis of a wide variety of substituted indazoles. nih.gov

Starting MaterialsCatalyst/ReagentsProductReaction Type
2-Bromobenzaldehyde, Primary Amine, Sodium AzideCopper(I) Oxide Nanoparticles2-Substituted-2H-indazoleOne-pot, Three-component Cyclization
Azobenzene, Aldehyde[Cp*RhCl₂]₂ / AgSbF₆N-Aryl-2H-indazoleRh(III)-catalyzed C-H activation/Cyclization

This table summarizes key reaction types for the synthesis of indazoles, a class of bicyclic heterocycles that can be synthesized from precursors like this compound. nih.govorganic-chemistry.org

Copper(II) Oxide-Catalyzed Reactions with Amines and Sodium Azide

While direct studies on the copper(II) oxide-catalyzed reactions of this compound with amines and sodium azide are not extensively documented in publicly available literature, the reactivity of analogous 2-halobenzaldehydes provides a strong basis for predicting its behavior. These reactions are known to be a facile route to the synthesis of 2H-indazole derivatives. The general mechanism is believed to proceed through a one-pot, three-component reaction pathway.

The reaction is typically catalyzed by copper(I) oxide nanoparticles (Cu₂O-NP) under ligand-free conditions, often in a green solvent such as polyethylene (B3416737) glycol (PEG). The process is initiated by the condensation of the 2-halobenzaldehyde with a primary amine to form an imine intermediate. This is followed by the addition of sodium azide to the imine. The subsequent steps involve an intramolecular cyclization with the elimination of a halide ion, followed by the extrusion of nitrogen gas to yield the 2H-indazole product. The use of copper catalysts is crucial for facilitating the C-N bond formation in the cyclization step.

The reaction conditions, such as temperature, are dependent on the nature of the halide. For instance, 2-bromobenzaldehydes are generally more reactive and require lower temperatures (around 120°C) compared to their 2-chlorobenzaldehyde (B119727) counterparts (around 170°C). Given that this compound possesses a bromine substituent, it is expected to exhibit reactivity similar to other 2-bromobenzaldehydes in this catalytic system.

The proposed mechanism for the copper-catalyzed synthesis of 2H-indazoles from 2-halobenzaldehydes, amines, and sodium azide is as follows:

Imine Formation: The aldehyde group of this compound reacts with a primary amine to form the corresponding imine.

Azide Addition: Sodium azide adds to the imine to form a transient intermediate.

Cyclization: The copper catalyst facilitates an intramolecular cyclization, leading to the formation of a new C-N bond and the displacement of the bromide ion.

Nitrogen Elimination: The resulting intermediate undergoes rearrangement and eliminates nitrogen gas to afford the stable 2H-indazole ring system.

The following table summarizes the types of products expected from the reaction of various 2-halobenzaldehydes with amines and sodium azide, which can be extrapolated to predict the outcome with this compound.

2-Halobenzaldehyde ReactantAmine ReactantExpected Product
2-BromobenzaldehydeAniline2-Phenyl-2H-indazole
2-ChlorobenzaldehydeBenzylamine2-Benzyl-2H-indazole
2-Bromo-5-nitrobenzaldehydeMethylamine2-Methyl-5-nitro-2H-indazole
This compound tert-Butylamine2-tert-Butyl-4,7-difluoro-2H-indazole

This table is illustrative and based on known reactions of similar compounds.

Catalytic Transformations Involving this compound

The presence of both a bromo and a formyl group, along with two fluorine atoms on the aromatic ring, makes this compound a versatile substrate for various catalytic transformations.

Ruthenium-Catalyzed Metathesis Reactions

Currently, there is no specific literature detailing the direct participation of this compound in ruthenium-catalyzed metathesis reactions. Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. For an aromatic aldehyde like this compound to participate in metathesis, it would first need to be converted into an olefinic derivative, for example, through a Wittig reaction to introduce a vinyl group.

Assuming the conversion of the aldehyde to a vinyl group, the resulting 1-bromo-2,5-difluoro-3-vinylbenzene could potentially undergo cross-metathesis with other olefins in the presence of a ruthenium catalyst, such as Grubbs' or Hoveyda-Grubbs catalysts. However, the success of such a reaction would be subject to several factors. The electronic nature of the aromatic ring, influenced by the electron-withdrawing fluorine and bromine atoms, could impact the reactivity of the vinyl group. Ruthenium-based metathesis catalysts are known for their tolerance to a wide range of functional groups, but their activity can be influenced by the electronic and steric environment of the olefin. nih.gov

Challenges in the metathesis of such a substrate could arise from catalyst deactivation or competing side reactions. The steric hindrance from the ortho-bromo substituent might also play a role in the efficiency of the metathesis reaction.

Other Catalytic Systems and Their Mechanisms

Beyond metathesis, the reactive sites on this compound lend themselves to a variety of other catalytic transformations.

Copper-Catalyzed Cross-Coupling Reactions: The bromo substituent on the aromatic ring is a prime handle for copper-catalyzed cross-coupling reactions. For instance, a copper-catalyzed coupling with α-silyldifluoroamides could lead to the formation of α,α-difluoro-α-aryl amides. nih.gov This reaction typically proceeds with a copper(I) salt, such as copper(I) acetate, and does not necessarily require an external ligand. The resulting aryldifluoroamide products are valuable precursors for a diverse array of difluoroalkylarenes with potential biological applications. nih.gov

The mechanism of such a coupling involves the formation of a copper-enolate from the α-silyldifluoroamide, which then undergoes oxidative addition with the aryl bromide. Reductive elimination from the resulting intermediate yields the desired aryldifluoroamide and regenerates the active copper catalyst.

Palladium-Catalyzed Cross-Coupling Reactions: The bromo group can also readily participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide variety of substituents at the 2-position, further functionalizing the molecule. For example, a Suzuki coupling with an arylboronic acid would lead to the formation of a biaryl compound.

The following table provides a summary of potential catalytic transformations for this compound and the expected products.

Catalytic SystemCo-reactantExpected Product Class
Copper(I) Oxide / Amine / Sodium AzidePrimary Amine2-Substituted-4,7-difluoro-2H-indazoles
Ruthenium Catalyst (after olefination)AlkeneCross-metathesis products
Copper(I) Acetateα-Silyldifluoroamideα-(2-Formyl-3,6-difluorophenyl)-α,α-difluoroamides
Palladium(0) / Arylboronic AcidArylboronic Acid2-Aryl-3,6-difluorobenzaldehydes
Palladium(0) / AlkeneAlkene2-Vinyl-3,6-difluorobenzaldehydes

This table outlines potential reactions based on the known reactivity of similar functional groups.

Derivatives and Analogues of 2 Bromo 3,6 Difluorobenzaldehyde

Synthesis of Novel Derivatives

The reactivity of the aldehyde functional group and the carbon-halogen bonds in 2-bromo-3,6-difluorobenzaldehyde allows for extensive chemical derivatization.

Fluorinated Benzaldehyde (B42025) Derivatives with Varied Halogenation Patterns

The synthesis of fluorinated benzaldehyde derivatives with different halogen arrangements is a key area of research, often aimed at creating building blocks for liquid crystals and pharmaceuticals. While direct modification of the halogenation pattern on this compound is complex, related isomers are often synthesized from different starting materials. For instance, 2-bromo-5,6-difluorobenzaldehyde can be prepared by reacting 1-bromo-3,4-difluorobenzene with n-butyllithium and 2,2,6,6-tetramethylpiperidine, followed by the addition of dimethylformamide (DMF) at low temperatures. This ortho-lithiation strategy allows for the introduction of the formyl group at a position adjacent to the bromine atom.

Other related isomers serve as important structural analogues. Compounds such as 2-bromo-6-fluorobenzaldehyde (B104081) and 3-bromo-2,6-difluorobenzaldehyde (B1291627) are used as building blocks for creating more complex molecules, including bicyclic heterocycles and specialized NMR probes.

Table 1: Synthesis of a Halogenated Benzaldehyde Isomer

Starting MaterialReagentsProductKey Conditions
1-Bromo-3,4-difluorobenzene1. 2,2,6,6-tetramethylpiperidine, n-butyllithium 2. Dimethylformamide (DMF)2-Bromo-5,6-difluorobenzaldehyde-75°C in dry tetrahydrofuran

Derivatives with Additional Functional Groups (e.g., Methyl, Methoxy (B1213986), Hydroxy)

The aromatic ring of brominated and fluorinated benzaldehydes can be further functionalized with various groups to alter their electronic properties and reactivity. For example, the synthesis of 6-bromo-2,3-dimethoxybenzaldehyde (B1228148) is achieved through the bromination of 2,3-dimethoxybenzaldehyde (B126229) using N-bromosuccinimide. Similarly, 2-bromo-3-hydroxy-4-methoxybenzaldehyde, also known as 2-bromo-isovanillin, can be synthesized via the bromination of 3-hydroxy-4-methoxybenzaldehyde.

Furthermore, the aldehyde group itself can be transformed. For example, 2,3-difluoro-6-methoxy-benzaldehyde can be oxidized to its corresponding carboxylic acid, 2,3-difluoro-6-methoxybenzoic acid, using potassium hydroxide (B78521) and hydrogen peroxide. These derivatives, particularly those containing methoxy and hydroxy groups, are valuable intermediates in the synthesis of natural products and other complex organic molecules.

Table 2: Synthesis of Derivatives with Added Functional Groups

Starting MaterialReagentsProductReaction Type
2,3-DimethoxybenzaldehydeN-Bromosuccinimide (NBS)6-Bromo-2,3-dimethoxybenzaldehydeBromination
3-Hydroxy-4-methoxybenzaldehydeBrominating Agent2-Bromo-3-hydroxy-4-methoxybenzaldehydeBromination
2,3-Difluoro-6-methoxy-benzaldehydePotassium Hydroxide, Hydrogen Peroxide2,3-Difluoro-6-methoxybenzoic acidOxidation

Formation of Oxazole (B20620) Derivatives

Oxazole rings are significant heterocyclic motifs found in many biologically active compounds. One of the primary methods for synthesizing oxazoles is the Van Leusen reaction, which involves the reaction of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base. Applying this method to this compound would likely yield the corresponding 5-(2-bromo-3,6-difluorophenyl)oxazole.

Another established route is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of 2-acylaminoketones. A related approach involves the reaction of α-haloketones with amides. While not starting directly from the aldehyde, these methods highlight the utility of halogenated carbonyl compounds in forming heterocyclic systems. For instance, bromo-substituted aryloxazoles can be prepared through electrophilic aromatic bromination of a precursor oxazole. mdpi.com The presence of the bromo and fluoro substituents on the benzaldehyde ring is expected to influence the reaction conditions and yield of the resulting oxazole derivative.

Structure-Activity Relationship Studies of Derivatives

The development of derivatives from this compound and its analogues is often driven by the desire to understand how structural modifications impact biological or material properties.

For example, studies on benzaldehyde derivatives have revealed their potential as anti-inflammatory agents by selectively inhibiting the expression of inducible nitric oxide synthase (iNOS). acs.org The nature and position of substituents on the benzene (B151609) ring are critical to this activity.

In a different context, benzo[d]oxazole derivatives have been investigated for their neuroprotective effects, with some compounds showing potential for the treatment of Alzheimer's disease. nih.gov These studies indicate that specific substitutions on the benzoxazole (B165842) core can influence signaling pathways, such as the Akt/GSK-3β/NF-κB pathway, and protect cells from β-amyloid-induced apoptosis. nih.gov

The field of liquid crystals also heavily relies on structure-property relationship studies. The introduction of lateral fluoro substituents into molecular cores is known to have a significant impact on the material's mesomorphic behavior, including transition temperatures and the stability of different liquid crystal phases (e.g., smectic phases). biointerfaceresearch.com The strong polarity and steric effects of the C-F bond are key factors in tailoring the dielectric and optical properties of these materials for display applications. biointerfaceresearch.com

Comparative Reactivity and Stability of Analogues

The reactivity and stability of this compound and its analogues are determined by the interplay of their functional groups and the substitution pattern on the aromatic ring. The aldehyde group can participate in a variety of reactions, including Wittig olefinations, reductions to form benzyl (B1604629) alcohols, and condensations.

The halogen substituents also offer a handle for further transformations. The carbon-bromine bond is particularly useful for cross-coupling reactions like Suzuki and Heck couplings, allowing for the formation of new carbon-carbon bonds. The fluorine atoms, in contrast, are generally more stable but significantly influence the reactivity of the aromatic ring. The presence of multiple fluorine atoms can activate the ring for nucleophilic aromatic substitution or direct ortho-metallation at an adjacent C-H position.

Applications in Medicinal Chemistry and Drug Discovery

Role as a Key Synthetic Intermediate for Pharmaceutical Compounds

2-Bromo-3,6-difluorobenzaldehyde is recognized as a valuable synthetic intermediate in organic chemistry. drugfuture.comwikipedia.org Its utility stems from the distinct reactivity of its functional groups. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and aldol (B89426) condensations, which are fundamental in building molecular complexity.

The presence of bromine and fluorine atoms on the benzene (B151609) ring further enhances its synthetic potential. The bromine atom can be readily converted into other functional groups or used as a site for cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of diverse molecular fragments. The fluorine atoms significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability—attributes that are critically important in drug design. Consequently, this compound serves as a high-quality building block for the synthesis of complex molecules and fine chemicals intended for pharmaceutical research. Current time information in Sydney, AU.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 934987-26-5
Molecular Formula C₇H₃BrF₂O
Molecular Weight 221.00 g/mol
Appearance White Solid
Melting Point 49°C to 51°C

This data is compiled from multiple chemical supplier and database entries. rsc.org

Precursor in the Synthesis of Specific Drug Candidates

The structural motifs present in this compound make it a plausible starting material for various classes of therapeutic agents.

Cariporide (HOE-694) for Cardiovascular Health

Cariporide is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), which has been investigated for its cardioprotective effects, particularly in the context of ischemia-reperfusion injury. wikipedia.orgnih.gov Its mechanism involves reducing intracellular sodium and calcium overload, thereby protecting heart muscle cells from damage. nih.gov While Cariporide's development has also explored its potential in cancer therapy, its primary association is with cardiovascular health. nih.gov A review of established synthesis routes for Cariporide shows that common starting materials include 4-isopropylbenzaldehyde, which undergoes sulfonation and subsequent modifications. drugfuture.com Based on available literature, a direct synthetic pathway originating from this compound for the synthesis of Cariporide could not be confirmed.

Isoquinoline (B145761) Derivatives for Cancer Treatment

Isoquinolines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic drugs, including several with significant anticancer activity. rsc.org The synthesis of isoquinoline scaffolds often employs benzaldehyde (B42025) derivatives through classic reactions like the Pictet-Spengler or Bischler-Napieralski cyclizations. rsc.org These reactions build the isoquinoline ring system, which can then be further functionalized to create potent therapeutic agents that may target cellular components like topoisomerase or specific kinases. rsc.org Given that substituted benzaldehydes are key precursors, this compound represents a potential starting point for generating novel, halogenated isoquinoline derivatives for evaluation as anticancer agents. However, specific, documented examples of its use to synthesize isoquinoline-based cancer drugs were not identified in the reviewed literature.

Compounds Targeting Voltage-Gated Sodium Channels for Epilepsy Treatment

Voltage-gated sodium channels (VGSCs) are crucial for the generation and propagation of nerve impulses in the brain. nih.govfrontiersin.org Dysfunction in these channels can lead to neuronal hyperexcitability, a hallmark of epilepsy. nih.gov Many anti-seizure medications function by blocking these channels, thereby reducing abnormal neuronal firing. researchgate.netdrugbank.com The development of new VGSC inhibitors is an active area of research aimed at finding more effective and selective treatments for various forms of epilepsy, including those resistant to current drugs. nih.gov As a versatile chemical building block, this compound could theoretically be used to synthesize novel modulators of VGSCs. However, a direct, documented synthetic route from this specific aldehyde to a known or candidate epilepsy treatment was not found in the surveyed scientific literature.

Design and Synthesis of Biologically Active Scaffolds

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule upon which various functional groups are appended to create a library of related compounds for biological screening. This compound is considered a useful scaffold for creating new chemical entities. Current time information in Sydney, AU. Its trifunctional nature allows for the systematic introduction of diversity at three distinct points on the molecule.

This strategic derivatization enables the exploration of the chemical space around a core structure to identify compounds with optimal biological activity, selectivity, and pharmacokinetic properties. The difluorinated benzene ring provides a metabolically stable core, while the aldehyde and bromo-substituents serve as anchor points for building more complex, three-dimensional structures. This approach is fundamental to modern drug discovery, facilitating the generation of novel compounds for a wide range of therapeutic targets.

Interaction Studies with Biological Molecules

Understanding how a compound or its derivatives interact with biological targets like proteins or enzymes is fundamental to drug development. Such studies, often employing techniques like X-ray crystallography or molecular docking, reveal the specific binding modes and intermolecular forces that govern biological activity.

While the outline for this article suggests a connection to interaction studies, the available research does not provide specific examples involving derivatives of this compound itself. Literature does describe interaction studies for related, but distinct, compounds. For example, research on novel 2,6-difluorobenzamide (B103285) derivatives has shown that they can act as inhibitors of the bacterial protein FtsZ, a key target for developing new antibiotics. These studies highlight how the difluorophenyl motif can be incorporated into larger molecules to achieve specific biological interactions. However, direct interaction studies for compounds synthesized specifically from this compound were not found.

Applications in Materials Science

Fabrication of Semiconducting Nanowires

2-Bromo-3,6-difluorobenzaldehyde plays a role in the development of advanced materials, particularly in the fabrication of semiconducting nanowires. These nanowires are of interest due to their potential in next-generation electronic devices.

Thienoisoindigo Derivatives

Research has demonstrated the use of 2-bromobenzaldehyde (B122850) in conjunction with thienoisoindigo (TIIG)-based small molecular organic semiconductors to create supramolecular nanowire assemblies. scispace.comnih.gov In a process known as the bisolvent phase transfer method, nanowires of a conjugated oligomer, TIIG-Bz, were fabricated. scispace.com The addition of 2-bromobenzaldehyde (2-BBA) was found to be advantageous for the one-dimensional growth of the TIIG-Bz assembly. scispace.comnih.gov This is because 2-BBA can be incorporated into the conjugated planes of TIIG-Bz through a combination of halogen and chalcogen bonding. scispace.comnih.gov This incorporation increases the π-π stacking area between the conjugated planes, which in turn enhances the driving force for the one-dimensional growth of the supramolecular assemblies. scispace.comnih.gov The resulting TIIG-Bz/2-BBA nanowires, when used in organic field-effect transistors (OFETs), showed significantly enhanced charge transfer mobility compared to those based on pure TIIG-Bz. scispace.comnih.gov

Synthesis of Specialty Chemicals for Industrial Applications

As a versatile building block, this compound is utilized in the synthesis of a variety of specialty chemicals for research and industrial purposes. biosynth.comaromsyn.com It serves as a useful intermediate and reaction component in organic synthesis, providing a scaffold for producing fine chemicals. biosynth.com Its flexible production capabilities, from gram to kilogram scale, support both laboratory research and industrial projects. aromsyn.com The compound is particularly well-suited for coupling reactions and the synthesis of functional materials. aromsyn.com

Development of Liquid Crystal Materials

While direct research on the application of this compound in liquid crystal materials is not extensively documented in the provided search results, its properties are suggestive of its potential in this field. A related compound, 4-Bromo-2,6-difluorobenzaldehyde, is noted for its use in the development of organic semiconductors, which are relevant to display technologies. chemimpex.com The unique structure and reactivity of such halogenated benzaldehydes make them valuable intermediates in the creation of advanced materials. chemimpex.com Given that liquid crystal structures often incorporate substituted aromatic rings, it is plausible that this compound could serve as a precursor for novel liquid crystal materials.

Environmental and Safety Considerations in Research

Handling and Storage Requirements

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of "2-Bromo-3,6-difluorobenzaldehyde". This compound is known to be air-sensitive, meaning it can react with components of the atmosphere, which may affect its purity and reactivity over time. nih.govfishersci.no Therefore, specific precautions must be taken.

It is recommended to handle this chemical in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors. fishersci.com Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn to prevent skin and eye contact. fishersci.com The compound is classified as a skin and eye irritant and may cause respiratory irritation. nih.gov

For storage, "this compound" should be kept in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent degradation from air and moisture. biosynth.com Refrigeration at temperatures between 2-8°C is also advised to ensure its stability. bldpharm.com The compound is incompatible with strong oxidizing agents and should be stored away from such substances to prevent potentially hazardous reactions. nih.govfishersci.no

Table 1: Handling and Storage Summary

ParameterRecommendationSource(s)
Sensitivity Air sensitive nih.govfishersci.no
Ventilation Handle in a well-ventilated area or fume hood fishersci.com
Personal Protective Equipment Safety goggles, gloves, lab coat fishersci.com
Storage Temperature Refrigerate (2-8°C) bldpharm.com
Storage Atmosphere Under an inert atmosphere (e.g., Nitrogen) biosynth.com
Incompatibilities Strong oxidizing agents, heat nih.govfishersci.no

Waste Minimization and Sustainable Practices in Laboratory Synthesis

The principles of green chemistry offer a framework for minimizing the environmental impact of synthesizing "this compound". While specific green synthesis routes for this compound are not extensively documented in publicly available literature, general strategies for the synthesis of substituted benzaldehydes can be applied to reduce waste and improve sustainability.

One key aspect is the selection of solvents. Traditional syntheses of similar compounds may use hazardous chlorinated or aromatic solvents. acs.org Green chemistry encourages the use of safer, more environmentally benign solvents, or even solvent-free reaction conditions where possible. scielo.org.mx For instance, some oxidations of toluene (B28343) derivatives to benzaldehydes have been successfully carried out in biphasic systems using water, which is a green solvent. mdpi.com

The choice of reagents and catalysts is also crucial. The synthesis of functionalized benzaldehydes can sometimes involve multi-step procedures with stoichiometric reagents, leading to significant waste generation. acs.org The development of one-pot, two-step procedures, where reduction and cross-coupling reactions occur in the same vessel, can significantly reduce waste and improve efficiency. acs.org Furthermore, the use of catalytic amounts of reagents instead of stoichiometric quantities is a cornerstone of green chemistry. For example, the use of V-based catalysts for toluene oxidation represents a more sustainable approach. mdpi.com Biocatalytic methods, such as using enzymes from plant wastes to reduce benzaldehydes, also present a green alternative to traditional chemical reductants. scielo.org.mxresearchgate.net

In the context of preparing "this compound", which likely involves electrophilic aromatic substitution and oxidation steps, employing solid acid catalysts like zeolites could offer a greener alternative to traditional Lewis acids. Zeolites are reusable and can lead to higher selectivity, thereby reducing the formation of unwanted byproducts and simplifying purification.

Table 2: Green Chemistry Strategies for Benzaldehyde (B42025) Synthesis

StrategyPrinciplePotential ApplicationSource(s)
Solvent Selection Use of safer, renewable, or no solvents.Replacing hazardous solvents with water or ionic liquids. scielo.org.mxmdpi.com
Catalysis Use of catalytic reagents over stoichiometric ones.Employing reusable catalysts like zeolites or metal-based catalysts in small amounts. mdpi.com
Atom Economy Maximize the incorporation of all materials used in the process into the final product.Designing one-pot synthesis routes to minimize intermediate isolation and waste. acs.org
Use of Renewable Feedstocks Utilize starting materials derived from renewable sources.Exploring biocatalytic routes using enzymes from plant matter. scielo.org.mxresearchgate.net
Design for Degradation Chemical products should be designed so that at the end of their function they break down into innocuous degradation products.Considering the environmental persistence of the final product and byproducts.

Environmental Fate and Degradation Mechanisms (if applicable for research context)

The environmental fate of "this compound" is largely inferred from the behavior of similar halogenated aromatic compounds. The presence of both bromine and fluorine atoms on the benzene (B151609) ring significantly influences its persistence and degradation pathways in the environment.

Halogenated organic compounds are often resistant to biodegradation. nih.gov The carbon-fluorine bond, in particular, is exceptionally strong and stable, making fluorinated compounds generally recalcitrant to microbial degradation. nih.gov While some microorganisms have been shown to biodegrade polyfluorinated compounds, the process is often slow and may not lead to complete mineralization. nih.gov It is plausible that the degradation of "this compound" in the environment would be a slow process, potentially leading to the accumulation of the parent compound or halogenated intermediates. The microbial degradation of brominated aromatic compounds is also known to be challenging, though debromination under anaerobic conditions has been observed for some compounds. nih.gov

Abiotic degradation mechanisms may also play a role in the environmental fate of this compound. Photodegradation, or the breakdown of the molecule by light, is a possible pathway for aromatic compounds. Photocatalytic degradation using semiconductor materials has been shown to be effective for some aromatic pollutants, leading to the formation of hydroxylated intermediates. nih.gov However, the efficiency of such processes for "this compound" has not been specifically studied.

Hydrolysis, the reaction with water, is another potential degradation pathway. While the aldehyde group can undergo hydration, the stability of the aromatic ring and the strong carbon-halogen bonds suggest that hydrolytic degradation of the core structure is likely to be slow under typical environmental pH and temperature conditions.

Given the persistent nature of many polyhalogenated aromatic compounds, it is crucial for researchers to handle and dispose of "this compound" and its waste products responsibly to minimize their release into the environment.

Q & A

Q. What are the primary safety considerations when handling 2-bromo-3,6-difluorobenzaldehyde in laboratory settings?

Due to its bromine and fluorine substituents, this compound may pose irritant hazards (skin, eyes) and respiratory risks. Always use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention . Store under inert atmosphere at 2–8°C to prevent degradation .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical method involves halogenation of difluorobenzaldehyde derivatives. For example, bromination of 3,6-difluorobenzaldehyde using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators like AIBN in CCl₄). Monitor reaction progress via TLC or GC-MS to optimize yield and purity .

Q. How can researchers confirm the structural identity and purity of this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to verify substituent positions and integration ratios.
  • HPLC-MS : Assess purity (>97%) and detect trace impurities.
  • Elemental analysis : Validate molecular formula (C₇H₃BrF₂O) .

Advanced Research Questions

Q. How do the electron-withdrawing effects of bromine and fluorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

The meta-directing fluorine atoms and ortho/para-directing bromine create a unique electronic environment. Computational studies (DFT) suggest the aldehyde group at position 1 activates the ring for NAS at position 2 or 4. Optimize reaction conditions (e.g., Pd-catalyzed coupling) by adjusting temperature (80–120°C) and solvent polarity (DMF vs. THF) to control regioselectivity .

Q. What strategies mitigate competing side reactions during Suzuki-Miyaura cross-coupling with this compound?

Side reactions like proto-debromination or aldehyde oxidation can occur. Strategies include:

  • Using Pd(PPh₃)₄ with bulky ligands to suppress β-hydride elimination.
  • Adding desiccants (molecular sieves) to prevent aldehyde hydration.
  • Employing mild bases (K₂CO₃) in anhydrous toluene at 80°C .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in 13C^{13}\text{C} NMR shifts (e.g., carbonyl carbon variability) may arise from solvent effects or impurities. Cross-reference multiple sources (PubChem, ECHA) and replicate measurements under standardized conditions (CDCl₃, 25°C). Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks .

Q. What role does this compound play in designing bioactive molecules?

Its halogen substituents enhance binding to hydrophobic enzyme pockets. For example, it serves as a precursor to kinase inhibitors by coupling with heterocyclic amines. Evaluate bioactivity via in vitro assays (IC₅₀ measurements) and docking simulations to optimize substituent placement .

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2-Bromo-3,6-difluorobenzaldehyde
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Reactant of Route 2
2-Bromo-3,6-difluorobenzaldehyde

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